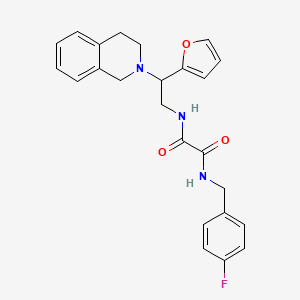

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-[(4-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O3/c25-20-9-7-17(8-10-20)14-26-23(29)24(30)27-15-21(22-6-3-13-31-22)28-12-11-18-4-1-2-5-19(18)16-28/h1-10,13,21H,11-12,14-16H2,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPCVXQUOAJXJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its structure, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical formula of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is , with a molecular weight of approximately 407.4 g/mol. The compound features a dihydroisoquinoline moiety linked to a furan ring and a fluorobenzyl group via an oxalamide linkage. This structural complexity suggests diverse reactivity and potential interactions with biological targets.

Synthesis

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Dihydroisoquinoline Core : This can be achieved through cyclization reactions from appropriate precursors.

- Introduction of the Furan Moiety : The furan ring is incorporated via electrophilic substitution or coupling reactions.

- Oxalamide Formation : The final step involves the reaction of the amine with an appropriate oxalic acid derivative to form the oxalamide linkage.

Optimizing reaction conditions (temperature, solvent choice) is crucial for achieving high yields and purity.

Anticancer Properties

Preliminary studies indicate that compounds with similar structures may exhibit anticancer activity . For instance, research has shown that derivatives of oxalamides can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Example A | HeLa | 10 | Apoptosis induction |

| Example B | MCF-7 | 15 | Cell cycle arrest |

The exact mechanism of action for N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide remains under investigation but may involve modulation of signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Effects

Research has suggested that this compound may also possess anti-inflammatory properties . Compounds in the oxalamide class have been shown to inhibit pro-inflammatory cytokines, potentially making them candidates for treating inflammatory diseases.

Case Studies

-

Study on Antitumor Activity : In vitro studies demonstrated that N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide significantly reduced the viability of cancer cells compared to control groups, indicating its potential as an anticancer agent.

- Methodology : Cancer cell lines were treated with varying concentrations of the compound, followed by MTT assays to assess cell viability.

- Results : A dose-dependent decrease in cell viability was observed.

Comparison with Similar Compounds

N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

- Key Differences :

- Heterocycle : Replaces furan-2-yl with thiophen-3-yl , introducing sulfur instead of oxygen.

- Benzyl Substituent : 4-Methoxybenzyl replaces 4-fluorobenzyl.

- Implications :

- Thiophene vs. Furan : Thiophene’s higher lipophilicity may enhance membrane permeability but increase metabolic susceptibility to oxidation. Furan’s oxygen could improve solubility but may pose hepatotoxicity risks in certain contexts .

- Methoxy vs. Fluoro : The methoxy group enhances solubility via hydrogen bonding, whereas fluorine’s electronegativity improves metabolic stability and hydrophobic interactions .

N1-(3,4-Difluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide (CAS: 2034557-78-1)

- Key Differences: Core Structure: Lacks the dihydroisoquinoline moiety, instead incorporating a 3,4-difluorophenyl group. Benzyl Group: Features a 4-(furan-3-yl)benzyl substituent.

- Difluorophenyl: The dual fluorine atoms may enhance binding to fluorophilic regions of targets, but the smaller molecular weight (356.3 g/mol) suggests reduced complexity and possibly faster clearance .

Structural and Functional Analysis

Table 1: Comparative Molecular Data

*Estimated based on structural similarity.

Challenges in Analytical Differentiation

Structural analogs with minor substituent variations (e.g., ortho/meta/para-fluoro isomers) require advanced techniques like HPLC-MS or NMR for unambiguous identification. For example, mislabeling incidents involving fluorophenyl isomers (e.g., in fentanyl analogs) highlight the need for precise separation methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.